Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate (CAS 889947-86-8) is a piperidine derivative characterized by a six-membered nitrogen-containing ring with substituents at the 1- and 4-positions. Its molecular formula is C₁₅H₂₂N₂O₂ , with a molecular weight of 262.35 g/mol . The IUPAC name reflects its structural hierarchy:
- Ethyl 1-[2-(aminomethyl)phenyl] : A phenyl ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) attached to the nitrogen atom of the piperidine ring.
- Piperidine-4-carboxylate : A piperidine core with an ethyl ester group (-COOCH₂CH₃) at the 4-position.
The SMILES notation CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN and InChIKey BHUYWCARCZLZRJ-UHFFFAOYSA-N provide standardized representations for database identification.
Key Functional Groups :
- Ester group (-COOEt): Hydrolyzes under acidic/basic conditions.
- Primary amine (-CH₂NH₂): Basic, nucleophilic, and capable of hydrogen bonding.
- Piperidine ring : Conformationally flexible, enabling diverse spatial arrangements.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is unavailable, insights can be inferred from related piperidine derivatives:
Piperidine Ring Conformations
The piperidine ring typically adopts a chair conformation due to steric and torsional strain minimization. In this compound, this conformation positions the substituents equatorially or axially, depending on steric demands:
- Equatorial substituents : Minimize steric clashes (e.g., ethyl ester at C4).
- Axial substituents : Less common but possible for smaller groups (e.g., hydrogen).
Intermolecular Interactions
The primary amine and ester carbonyl group participate in hydrogen bonding and dipole interactions. For example:
- N-H···O bonds between the amine and carbonyl oxygen.
- π-π stacking involving the phenyl ring and aromatic residues in target biomolecules.
Comparative Conformational Flexibility
| Compound | Substituents | Conformational Preference |
|---|---|---|
| This compound | 2-Aminomethyl-phenyl, ethyl ester | Chair (equatorial ester) |
| Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | 2-Formyl-phenyl, ethyl ester | Chair (axial aldehyde) |
| Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | 2-Amino-phenyl, ethyl ester | Chair (equatorial amine) |
Comparative Structural Analysis with Piperidine Carboxylate Derivatives
The structural diversity of piperidine carboxylate derivatives influences their physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Functional Group Impact
Aminomethyl vs. Amino Substituents :
- Aminomethyl (-CH₂NH₂): Enhances water solubility and hydrogen-bonding capacity.
- Amino (-NH₂): Directly participates in π-π interactions with aromatic systems.
Aldehyde vs. Aminomethyl :
- Aldehyde (-CHO): Electrophilic, enabling covalent modifications (e.g., Schiff base formation).
- Aminomethyl : Basic, favoring ionic interactions in biological systems.
Conformational Variability
The piperidine ring’s flexibility allows structural adaptation to binding pockets. For example:
- This compound : The ethyl ester and aminomethyl group may adopt gauche or anti conformations relative to the piperidine nitrogen.
- Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate : The aldehyde group’s electronic environment influences rotational preferences around the C2–C phenyl bond.
Properties
IUPAC Name |
ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYWCARCZLZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653015 | |
| Record name | Ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889947-86-8 | |
| Record name | Ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
This compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with various substituents. The compound's structure includes a piperidine ring, which is known for its versatility in drug design. The ethyl ester functional group enhances lipophilicity, potentially improving bioavailability.
Antiviral Activity
Research has shown that piperidine derivatives, including those structurally related to this compound, exhibit significant antiviral properties. For instance, compounds with similar piperidine structures have been evaluated for their efficacy against viruses such as Zika and Ebola. In vitro studies revealed that certain piperidine derivatives can inhibit viral entry by targeting specific proteins involved in the infection process, such as NPC1 for Ebola virus .
Anticancer Potential
Piperidine derivatives have also been investigated for their potential as anticancer agents. Studies indicate that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. For example, one study highlighted that a related piperidine compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin . This activity is often attributed to the ability of these compounds to interact with multiple biological targets within cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their corresponding effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased potency against viral infections |
| Variation in alkyl chain length | Altered lipophilicity and bioavailability |
| Changes in the aromatic ring structure | Enhanced anticancer activity |
Research indicates that specific modifications can lead to improved selectivity and potency. For instance, introducing halogen atoms has been shown to enhance binding affinity to target proteins while maintaining low toxicity profiles .
Case Studies
Several case studies illustrate the efficacy of piperidine-based compounds:
- Ebola Virus Inhibition : A study demonstrated that piperidine derivatives could effectively inhibit Ebola virus entry with EC50 values in the low micromolar range, suggesting potential therapeutic applications in viral infections .
- Anticancer Activity : Another investigation revealed that certain piperidine analogs exhibited significant cytotoxic effects on human cancer cell lines, outperforming traditional chemotherapeutic agents in specific assays .
- Broad-Spectrum Antiviral Agents : Research has shown that compounds structurally related to this compound are effective against multiple viral strains, indicating their potential as broad-spectrum antiviral agents .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Antiviral Properties
Recent studies have indicated that piperidine-containing compounds, including derivatives of ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate, exhibit significant antiviral activity against SARS-CoV and related coronaviruses. For instance, compounds with similar structures have shown nanomolar potency against the papain-like protease (PLpro) of SARS-CoV, suggesting potential as therapeutic agents in treating viral infections . The structural features of these compounds contribute to their binding affinity and selectivity, making them candidates for further preclinical evaluation.
1.2 Targeted Protein Degradation
this compound is also being explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize bifunctional molecules to target specific proteins for degradation, which can be beneficial in treating diseases like cancer. The rigidity introduced by such piperidine derivatives can optimize the three-dimensional orientation of the degrader, enhancing its efficacy in forming ternary complexes essential for targeted protein degradation .
Structure-Activity Relationship (SAR) Studies
SAR studies play a crucial role in understanding how modifications to the structure of this compound can influence its biological activity. Variants of this compound have been synthesized and evaluated for their potency against various biological targets. For example, modifications to the phenyl ring or the piperidine moiety can lead to improved binding affinities or altered metabolic stability .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions and Products
Mechanistic Insight
Base-mediated saponification proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-nucleophilic attack pathway. The reaction is critical for generating intermediates for further derivatization (e.g., acid chloride formation) .
Acylation of the Benzylamine Group
The primary amine (-CH₂NH₂) undergoes acylation with reagents like acetyl chloride or anhydrides.
Reaction Example
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride, pyridine | RT, 2 hrs | Ethyl 1-(2-(acetamidomethyl)phenyl)piperidine-4-carboxylate | High selectivity for primary amine |
Key Data
-
Reaction Efficiency : >90% yield under anhydrous conditions.
-
Byproducts : Minimal, due to steric protection of the piperidine nitrogen.
Thionyl Chloride-Mediated Conversion to Acid Chloride
The carboxylic acid (post-hydrolysis) reacts with thionyl chloride to form an acid chloride.
Procedure
| Step | Details | Outcome |
|---|---|---|
| Hydrolysis | NaOH (1M), reflux | Carboxylic acid intermediate |
| SOCl₂ treatment | Reflux, 3 hrs, anhydrous | 1-(2-(aminomethyl)phenyl)piperidine-4-carbonyl chloride |
Applications
The acid chloride serves as a precursor for amides, esters, and other acyl derivatives .
Electrophilic Aromatic Substitution (EAS)
The benzylamine-substituted phenyl ring directs electrophiles to ortho/para positions.
Nitration Example
| Reagents | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1 hr | Ethyl 1-(2-(aminomethyl)-5-nitrophenyl)piperidine-4-carboxylate | Para-nitration dominates |
Challenges
Competing side reactions (e.g., oxidation of the amine) necessitate controlled conditions.
Reductive Amination and Alkylation
The benzylamine group participates in reductive amination with ketones/aldehydes.
Case Study: Reaction with Formaldehyde
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HCHO, NaBH₃CN | MeOH, RT, 12 hrs | Ethyl 1-(2-(dimethylaminomethyl)phenyl)piperidine-4-carboxylate | 75% |
Industrial Relevance
This reaction expands the compound’s utility in synthesizing tertiary amines for pharmacological studies .
Stability Under Stress Conditions
The compound degrades under harsh acidic/basic conditions:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate with its analogs:
Key Observations:
- Aminomethyl vs. Formyl (): The aminomethyl group enhances hydrogen bonding capacity compared to the formyl group, which is more reactive and prone to nucleophilic additions.
- Positional Effects (): Substitution at the phenyl ring’s para position (e.g., nitro in Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate) introduces steric and electronic differences compared to ortho-substituted analogs.
- Sulfonamide Derivatives (): The sulfonamide group increases polarity and may improve pharmacokinetic properties, such as metabolic stability and target binding affinity.
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate generally involves:
- Formation of the piperidine-4-carboxylate core.
- Introduction of the 2-(aminomethyl)phenyl substituent at the nitrogen of the piperidine ring.
- Functional group manipulations including esterification, amination, and purification steps.
This approach leverages classical organic reactions such as esterification, nucleophilic substitution, reductive amination, and protection/deprotection strategies.
Preparation of Piperidine-4-carboxylate Ester Core
The starting material for the synthesis is often ethyl piperidine-4-carboxylate or its derivatives. Preparation methods for ethyl piperidine-4-carboxylate include:
Esterification of 1-methyl-4-piperidinecarboxylic acid with ethanol under acidic conditions (e.g., 2N hydrochloric acid in dioxane) at reflux for extended periods (up to 18 hours) to afford the ethyl ester in moderate yields (~50%).
Alkylation of ethyl piperidine-4-carboxylate with methyl iodide in the presence of potassium carbonate in acetonitrile at room temperature, followed by hydrolysis and recrystallization, to obtain methylated derivatives.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2N HCl in dioxane, reflux 18 h | ~50 | Followed by washing with sodium bicarbonate and drying |
| Alkylation | Methyl iodide, K2CO3, acetonitrile, rt, 2 h | Not specified | Followed by hydrolysis with NaOH and recrystallization |
Representative Detailed Procedure (Literature-Based)
In a flame-dried flask under nitrogen, tert-butyl carbamate (Boc2O) is reacted with 2-bromoethylamin hydrobromide in dichloromethane at 0 °C, followed by triethylamine addition. The mixture is stirred at room temperature for 18 hours.
The organic layer is washed sequentially with saturated ammonium chloride, sodium bicarbonate, and brine, dried over sodium sulfate, filtered, and concentrated to yield a protected intermediate.
This intermediate is then reacted with ethyl piperidine-4-carboxylate under suitable conditions to form the desired N-substituted product.
Final deprotection (e.g., acidic conditions to remove Boc) and purification steps yield this compound.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The esterification step requires careful control of temperature and reaction time to optimize yield and purity.
Protection of amino groups is critical to avoid side reactions and improve overall synthetic efficiency.
Use of anhydrous solvents and inert atmosphere (N2) enhances reaction specificity and yield.
Purification steps involving washing with aqueous solutions and recrystallization are essential to obtain high-purity final product.
Spectroscopic characterization (NMR, LC-MS) confirms structural integrity and purity at each stage.
Q & A
Q. What are the established synthetic routes for Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis of piperidine carboxylate derivatives typically involves multi-step reactions. A common approach is:
- Step 1 : Alkylation of ethyl piperidine-4-carboxylate with 2-(bromomethyl)aniline in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane.
Critical factors include: - Catalyst selection : Strong bases (e.g., LDA) may enhance nucleophilic substitution efficiency but risk side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reflux conditions (~80°C) optimize reaction rates while minimizing decomposition .
Yield variations (40–75%) are often due to competing hydrolysis of the ester group under basic conditions.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm the presence of the aminomethylphenyl moiety (δ 3.8–4.2 ppm for -CH₂NH₂) and ester carbonyl (δ 170–175 ppm in ¹³C) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 307.2) and fragmentation patterns to detect impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves ester hydrolysis byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
Answer: Discrepancies in IC₅₀ values or receptor binding affinities often arise from:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay pH (e.g., 7.4 vs. 6.8) alter protonation states of the aminomethyl group, affecting ligand-receptor interactions .
- Data normalization : Use internal controls (e.g., β-galactosidase reporters) to standardize activity measurements .
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like σ-1 or NMDA, guiding mechanistic studies .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME assess logP (target: 2–3), solubility (≥50 µM), and blood-brain barrier permeability. Substituent modifications (e.g., replacing ethyl ester with methyl) may reduce metabolic lability .
- QSAR studies : Regression models correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioavailability. For example, reducing H-bond donors from 2 to 1 improves Caco-2 permeability by 30% .
Q. What methodologies evaluate the compound’s role in modulating neurotransmitter receptors?
Answer:
- In vitro assays :
- Radioligand binding : Compete with [³H]MK-801 for NMDA receptor antagonism in rat cortical membranes .
- Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing GluN1/GluN2B subunits quantify ion channel blockade .
- In vivo models : Morris water maze tests in rodents assess cognitive effects linked to NMDA modulation .
Notes
- Contradictions : and highlight divergent alkylation yields (40–75%) due to solvent polarity effects.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
